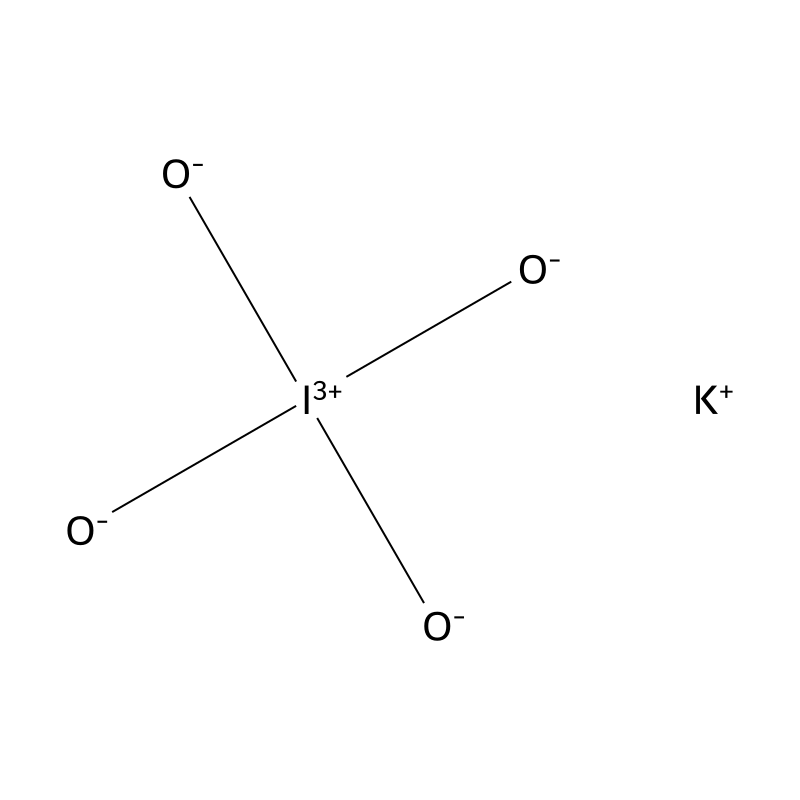Potassium periodate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Oxidizing Agent
Potassium periodate acts as a strong oxidizing agent, readily transferring oxygen atoms to other molecules. This property makes it valuable in organic synthesis for various reactions, including:
- Cleavage of vicinal diols: Potassium periodate cleaves vicinal diols (two hydroxyl groups on adjacent carbon atoms) in carbohydrates, leading to the formation of aldehydes or ketones. This technique is crucial for structural analysis of carbohydrates .
- Oxidation of alkenes: Potassium periodate can oxidize alkenes (double bonds between carbon atoms) to form vicinal diols, which are further cleaved as described above. This allows for the determination of the position of double bonds in organic molecules .
Analytical Chemistry
Due to its specific oxidation properties, potassium periodate is used in analytical chemistry for various purposes, including:
- Detection of carbohydrates: Potassium periodate reacts with carbohydrates, leading to the formation of specific products that can be detected through colorimetric or other analytical techniques. This allows for the qualitative and quantitative analysis of carbohydrates in various samples .
- Determination of other elements: Potassium periodate plays a role in the analysis of various elements like manganese and cerium by converting them into detectable forms suitable for further analysis .
Antimicrobial Properties
Emerging research explores the potential of potassium periodate as an antimicrobial agent against various pathogens. Studies suggest its effectiveness against:
- Viruses: Potassium periodate has shown activity against viruses like human immunodeficiency virus (HIV), hepatitis B virus, and herpes simplex virus by disrupting their envelope structures .
- Bacteria and fungi: Some studies indicate that potassium periodate exhibits antibacterial and antifungal properties, potentially offering new avenues for development of disinfectants or antimicrobial therapies .
Potassium periodate is an inorganic compound with the molecular formula . It consists of a potassium cation and a periodate anion, functioning as the potassium salt of periodic acid. The compound appears as a white crystalline solid and is characterized by its strong oxidizing properties. Potassium periodate is less soluble in water compared to other potassium salts, which contributes to its utility in various chemical applications .
Potassium periodate is a strong oxidizing agent and can react vigorously with organic materials or reducing agents, posing a fire hazard []. It is also a moderate skin, eye, and mucous membrane irritant []. When handling potassium periodate, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
Data:
Potassium periodate decomposes upon heating at approximately 582 °C, yielding potassium iodate and oxygen gas:
This decomposition can be catalyzed by manganese dioxide. Additionally, potassium periodate can react with various organic compounds, particularly in oxidative reactions, where it oxidizes hydroxyl groups in glycoproteins and glycolipids .
Potassium periodate exhibits significant biological activity primarily due to its oxidative capabilities. It has been utilized in biochemical applications to modify biomolecules, such as the oxidation of carbohydrates and proteins. This property makes it valuable in analytical chemistry for the detection and quantification of certain biomolecules . Moreover, studies suggest that it may play a role in enhancing the removal rates of specific metals during chemical mechanical polishing processes, indicating potential applications in materials science .
The synthesis of potassium periodate can be achieved through several methods:
- Oxidation of Potassium Iodate: An aqueous solution of potassium iodate can be oxidized using chlorine gas and potassium hydroxide:
- Electrochemical Oxidation: Although less common due to the low solubility of potassium iodate, electrochemical methods can also be employed to generate potassium periodate from potassium iodate .
Potassium periodate finds diverse applications across various fields:
- Analytical Chemistry: It is commonly used as an oxidizing agent for the determination of hydroxyl groups in organic compounds.
- Organic Synthesis: It plays a role in the synthesis of copper(III) compounds and other organometallics.
- Material Science: In the semiconductor industry, it is utilized in chemical mechanical polishing processes to enhance metal removal rates .
- Biochemistry: Its ability to oxidize biomolecules makes it useful for modifying proteins and carbohydrates for analytical purposes .
Interaction studies involving potassium periodate often focus on its role as an oxidizing agent. Research indicates that it can synergistically enhance the effectiveness of other oxidizers, such as potassium persulfate, particularly in chemical mechanical polishing applications. These studies highlight its importance in optimizing removal rates during material processing .
Potassium periodate shares similarities with other iodine-containing compounds but is unique due to its specific oxidation state and properties. Below are some comparable compounds:
| Compound | Molecular Formula | Properties |
|---|---|---|
| Sodium Periodate | More soluble than potassium periodate; used similarly in oxidative reactions. | |
| Potassium Iodide | Less oxidizing; primarily used for iodine supplementation and as a reagent. | |
| Potassium Iodate | Intermediate oxidation state; used in similar applications but less potent than potassium periodate. |
Potassium periodate stands out due to its unique combination of low solubility and strong oxidizing properties, making it particularly useful in specialized chemical applications where these characteristics are advantageous .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (96.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Oxidizer;Irritant








